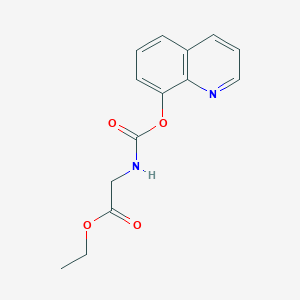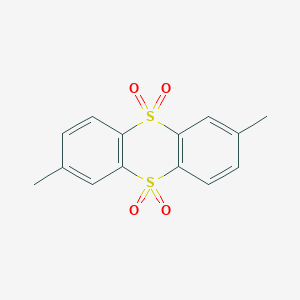
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide is an organosulfur compound characterized by its unique structure, which includes two thianthrene rings substituted with methyl groups at the 2 and 7 positions and tetraoxide groups at the 5 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylthianthrene 5,5,10,10-tetraoxide typically involves the oxidation of 2,7-dimethylthianthrene. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure complete oxidation without decomposing the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems to facilitate the oxidation process is also explored to reduce costs and improve scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide groups back to sulfides or other lower oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thianthrene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Sulfides or other reduced forms.
Substitution: Various substituted thianthrene derivatives depending on the reagents used.
科学研究应用
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in oxidation-reduction studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.
作用机制
The mechanism of action of 2,7-Dimethylthianthrene 5,5,10,10-tetraoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
Thianthrene: The parent compound without methyl or tetraoxide substitutions.
2,7-Dimethylthianthrene: Lacks the tetraoxide groups.
Thianthrene 5,5,10,10-tetraoxide: Lacks the methyl groups.
Uniqueness
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide is unique due to the combination of methyl and tetraoxide substitutions, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of complex molecules and the development of advanced materials.
属性
IUPAC Name |
2,7-dimethylthianthrene 5,5,10,10-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-9-3-5-11-13(7-9)19(15,16)12-6-4-10(2)8-14(12)20(11,17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCAIRRJPWCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C3=C(S2(=O)=O)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
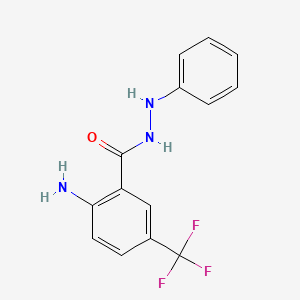
![2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)
![2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041219.png)

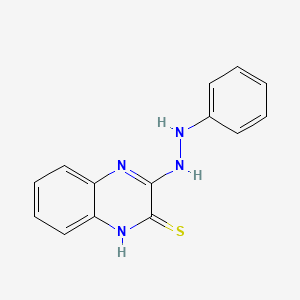
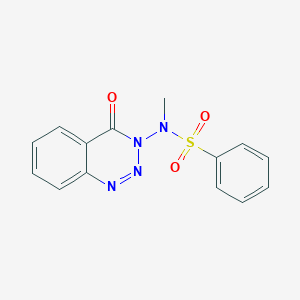
![4H-Thieno[3,2-C]chromene-2-carboxylic acid N'-acetyl-hydrazide](/img/structure/B8041241.png)
![phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate](/img/structure/B8041247.png)
![4,6-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041255.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B8041264.png)
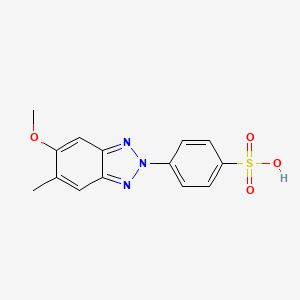
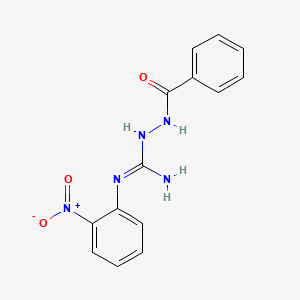
![4-Chloro-8-ethyl-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8041282.png)
